![molecular formula C15H19ClO8S B14387605 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate CAS No. 89706-33-2](/img/structure/B14387605.png)
1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a thian-1-ium core with two acetyloxy groups attached to a phenyl ring, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate typically involves the reaction of 2,5-dihydroxybenzoic acid with thian-1-ium salts under acetylation conditions. The reaction is carried out in the presence of acetic anhydride and a catalyst such as pyridine to facilitate the formation of acetyloxy groups.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds followed by acetylation and purification steps. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thian-1-ium core to a thiane structure.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiane derivatives.
Substitution: Various substituted phenylthian-1-ium compounds.
Scientific Research Applications
1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate involves its interaction with molecular targets through its acetyloxy groups. These groups can undergo hydrolysis to release acetic acid, which may contribute to the compound’s biological activity. The thian-1-ium core can interact with various enzymes and proteins, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
1-[2,5-Dihydroxyphenyl]thian-1-ium perchlorate: Lacks the acetyloxy groups, making it less reactive in certain chemical reactions.
1-[2,5-Dimethoxyphenyl]thian-1-ium perchlorate: Contains methoxy groups instead of acetyloxy groups, leading to different chemical and biological properties.
Uniqueness: 1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium perchlorate is unique due to its dual acetyloxy groups, which enhance its reactivity and potential applications in various fields. The presence of these groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89706-33-2 |
|---|---|
Molecular Formula |
C15H19ClO8S |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
[4-acetyloxy-3-(thian-1-ium-1-yl)phenyl] acetate;perchlorate |
InChI |
InChI=1S/C15H19O4S.ClHO4/c1-11(16)18-13-6-7-14(19-12(2)17)15(10-13)20-8-4-3-5-9-20;2-1(3,4)5/h6-7,10H,3-5,8-9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
NIEVCWMKKRHPQW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)[S+]2CCCCC2.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[(4-methylphenyl)sulfinyl]-](/img/structure/B14387528.png)
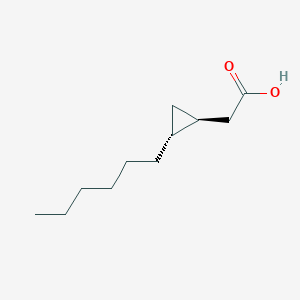
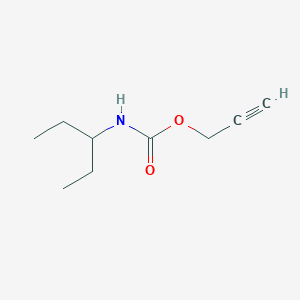
![[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14387539.png)
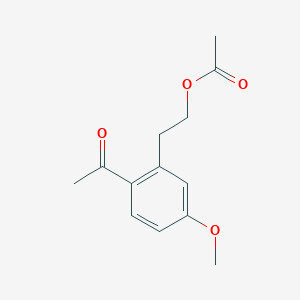
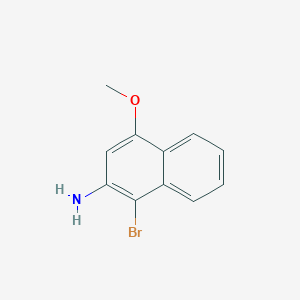
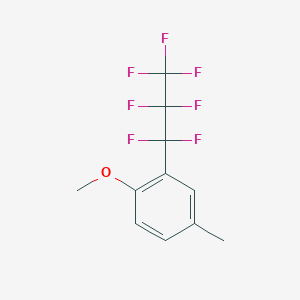
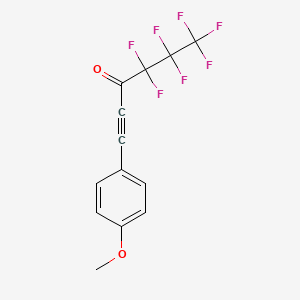
![2,7-Bis[2-(4-bromophenyl)ethenyl]naphthalene](/img/structure/B14387583.png)

![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]-1-phenylpropyl carbonate](/img/structure/B14387599.png)

![Butyl butyl[2-(dibutylamino)-2-oxoethyl]phosphinate](/img/structure/B14387610.png)

